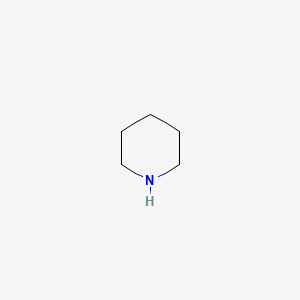

Piperidine

Description

Properties

IUPAC Name |

piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYJNQNLNOLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89014-30-2 | |

| Details | Compound: Piperidine, homopolymer | |

| Record name | Piperidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89014-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6021165 | |

| Record name | Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent., Liquid, Colorless liquid with an amine odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid; Ammoniacal, fishy, nauseating aroma | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Piperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

223 °F at 760 mmHg (EPA, 1998), 106 °C at 760 mm Hg, 106.00 to 107.00 °C. @ 760.00 mm Hg, 106 °C | |

| Details | The Good Scents Company Information System | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

37.4 to 61 °F (EPA, 1998), 61 °F (16 °C) (closed cup), 16 °C c.c. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99 | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99 | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroform, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, ether, Soluble (in ethanol) | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | Piperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8622 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8622 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.858-0.862 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | Piperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974 | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974 | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 84.56 °F (EPA, 1998), 32.1 [mmHg], VP: 40 mm Hg at 29.2 °C, 32.1 mm Hg at 25 °C, Vapor pressure, kPa at 29.2 °C: 5.3 | |

| Details | Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994) | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994) | |

| Record name | Piperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994) | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994) | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR, COLORLESS LIQUID | |

CAS No. |

110-89-4 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/piperidine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Piperidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67I85E138Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16 to 19 °F (EPA, 1998), -7 °C, -9 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | Piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338 | |

| Record name | PIPERIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Structural Core of Drug Design: An In-depth Technical Guide to Piperidine's Structure and Conformation

For researchers, scientists, and drug development professionals, a deep understanding of the structural and conformational behavior of key molecular scaffolds is paramount. The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Its prevalence is due to its favorable physicochemical properties and its conformational flexibility, which allows for precise three-dimensional orientation of substituents to optimize interactions with biological targets.[2][3] This technical guide provides a comprehensive analysis of the structure and conformation of this compound, integrating quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Fundamental Structure of this compound

This compound is a saturated heterocyclic amine with the molecular formula C₅H₁₁N.[4] Its six-membered ring is not planar and, to minimize angular and torsional strain, it predominantly adopts a chair conformation, analogous to cyclohexane (B81311).[5] The presence of the nitrogen atom, with its lone pair of electrons and associated proton, introduces unique conformational possibilities not seen in its carbocyclic counterpart.

Bond Lengths and Angles

Precise structural parameters of this compound have been determined using gas-phase electron diffraction and single-crystal X-ray crystallography. These data provide the foundational geometry of the this compound ring.

| Bond | Length (Å) - Gas-Phase Electron Diffraction | Length (Å) - X-ray Crystallography (150 K)[4] |

| C-N | 1.473 | 1.479 |

| C-C (avg.) | 1.535 | 1.527 |

| N-H | 1.022 | 0.910 |

| C-H (avg.) | 1.110 | 0.990 |

| Angle | Value (°) - Gas-Phase Electron Diffraction | Value (°) - X-ray Crystallography (150 K)[4] |

| C-N-C | 109.8 | 111.5 |

| C-C-N (avg.) | 110.5 | 110.3 |

| C-C-C (avg.) | 111.2 | 111.0 |

Conformational Analysis of the this compound Ring

The conformational landscape of this compound is dominated by the chair form. However, the orientation of the N-H bond and the presence of substituents on the ring lead to a dynamic equilibrium between different conformers.

Chair Conformation and N-H Inversion

The this compound chair can exist in two distinct forms, differing in the orientation of the N-H bond, which can be either axial or equatorial. These two conformers are in rapid equilibrium through a process of ring inversion and nitrogen inversion.[4]

The equatorial conformation of the N-H bond is generally more stable than the axial conformation. This preference is influenced by the solvent environment.

Conformational Energies

The relative stability of the axial and equatorial N-H conformers has been determined experimentally and computationally. The energy difference is a key parameter in understanding the conformational preferences of this compound and its derivatives.

| Conformer Preference | Energy Difference (kcal/mol) | Conditions |

| Equatorial N-H more stable | ~0.72 | Gas Phase[4] |

| Equatorial N-H more stable | 0.2 - 0.6 | Nonpolar Solvents |

| Axial N-H may be more stable | Varies | Polar Solvents[4] |

| Equatorial 2-methyl more stable | 1.8 | - |

| Axial 2-phenyl modest preference | -1.0 | - |

| Axial 2-substituent (N-acylpiperidines) | up to -3.2 | -[6] |

The conformational free energies of 4-substituted piperidines are nearly identical to their cyclohexane analogs. However, for derivatives with polar 4-substituents, protonation of the nitrogen can lead to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol.[7] In some cases, such as with fluorine, hydroxyl, and bromine substituents, this can even reverse the conformational preference, making the axial form more favorable upon protonation.[7]

Factors Influencing Conformation

The conformational equilibrium of substituted piperidines is a delicate balance of several factors, including steric and electronic effects, as well as the influence of the solvent.

Experimental Protocols for Conformational Analysis

The determination of this compound conformation relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of this compound derivatives in solution.

Methodology:

-

Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Analyze the chemical shifts and coupling constants (³J values). Large coupling constants between vicinal protons are indicative of a diaxial relationship, which is characteristic of a chair conformation.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Perform a 2D NOESY or ROESY experiment.

-

The presence of cross-peaks between protons that are close in space (e.g., 1,3-diaxial protons) provides definitive evidence for their spatial relationship and confirms the chair conformation.[4]

-

-

Variable Temperature NMR:

-

Acquire NMR spectra at a range of temperatures.

-

Changes in the spectra can be used to study the thermodynamics of the conformational equilibrium and calculate the energy barrier for ring inversion.[4]

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details.

Methodology:

-

Crystallization:

-

Grow a single crystal of the this compound derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For liquid samples like this compound itself, in-situ crystallization by flash-freezing followed by careful melting to a single seed crystal can be employed.[3][8]

-

-

Data Collection:

-

Mount the crystal on a goniometer head and place it on the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the crystal structure using direct or Patterson methods to get an initial atomic model.

-

Refine the model against the experimental data to obtain the final, precise three-dimensional structure.

-

Computational Chemistry in this compound Conformation Analysis

Theoretical and computational methods are indispensable for understanding the structure-activity relationships of this compound-based compounds.[2]

Protocol for Conformational Analysis using Gaussian:

-

Input File Preparation: Create an input file with the initial coordinates of the this compound derivative. Define the charge and multiplicity of the molecule.

-

Calculation Setup: Specify the level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ). Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

Execution: Run the calculation using the Gaussian software package.

-

Analysis of Results:

-

Confirm convergence of the geometry optimization.

-

Verify that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.

-

Extract the optimized coordinates and calculated thermodynamic properties (e.g., Gibbs free energy) for each stable conformer.[2]

-

The Role of Conformation in Drug Development

The specific three-dimensional arrangement of substituents on the this compound ring is critical for its interaction with biological targets.[9] The conformational flexibility of the this compound scaffold allows it to adapt to the binding site of a receptor or enzyme.[3] Understanding and controlling the conformational preferences of this compound derivatives is a key strategy in rational drug design. For instance, in the development of treatments for neurodegenerative disorders like Alzheimer's disease, the this compound nucleus is a promising scaffold, and its conformation plays a crucial role in the activity of drug candidates such as Donepezil.[10] The conformation of a this compound-containing ligand can dictate its binding affinity and selectivity for a target protein.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Piperidine

For Researchers, Scientists, and Drug Development Professionals

Piperidine, a saturated heterocyclic amine, is a cornerstone in organic synthesis and medicinal chemistry. Its unique structural and electronic properties confer a versatile reactivity profile, making it a valuable building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional molecules. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with detailed experimental protocols and visual representations of key reaction workflows.

Core Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine-like odor.[1][2] It is a six-membered ring containing five methylene (B1212753) units and one nitrogen atom.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₁N | [3] |

| Molar Mass | 85.15 g/mol | [3] |

| Melting Point | -7 to -9 °C (19 to 16 °F; 266 to 264 K) | [1][2] |

| Boiling Point | 106 °C (223 °F; 379 K) | [1][2] |

| Density | 0.862 g/mL | [1] |

| pKa (of conjugate acid) | 11.12 - 11.22 | [3][4] |

| Solubility | Miscible with water, soluble in ethanol, ether, and chloroform.[3][5] |

Key Aspects of this compound Reactivity

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, which makes it a moderately strong base and a good nucleophile. Its key reactions include N-alkylation, N-acylation, and the formation of enamines.

N-Alkylation of this compound

N-alkylation is a fundamental transformation used to introduce alkyl groups onto the this compound nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol: Direct N-Alkylation with Benzyl (B1604629) Bromide

This protocol describes the synthesis of N-benzylthis compound.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous acetonitrile, and anhydrous potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature.

-

Slowly add benzyl bromide (1.1 eq.) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude N-benzylthis compound, which can be further purified by column chromatography.[6][7]

Workflow for the N-alkylation of this compound.

N-Acylation of this compound

N-acylation involves the reaction of this compound with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically fast and high-yielding.

Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of 1-acetylthis compound.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-acetylthis compound.[8][9]

Workflow for the N-acylation of this compound.

Enamine Formation

This compound readily reacts with ketones and aldehydes to form enamines.[10] This reaction is a cornerstone of the Stork enamine alkylation, a powerful method for forming carbon-carbon bonds.

Experimental Protocol: Enamine Formation from Cyclohexanone (B45756)

This protocol describes the synthesis of 1-(cyclohex-1-en-1-yl)this compound.

Materials:

-

Cyclohexanone

-

This compound

-

p-Toluenesulfonic acid (p-TsOH)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclohexanone (1.0 eq.), this compound (1.2 eq.), a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as it is formed.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the toluene solution with water to remove the catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine, which can be used in subsequent reactions without further purification.[5][11]

Workflow for enamine formation from this compound.

This compound in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[7][12][13] Its presence can confer favorable physicochemical properties, such as improved solubility and metabolic stability.[14] The versatility of this compound's reactivity allows for the facile introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile.[7] This makes this compound a critical building block in the development of new therapeutics across numerous disease areas.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 5. PCP Synthesis via enamine precursors [erowid.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ias.ac.in [ias.ac.in]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. PCP via enamine intermediate [pictures] , Hive Methods Discourse [chemistry.mdma.ch]

- 12. Aldehydes and Ketones:Nucleophilic Addition - Part 2 of 3 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 13. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

Synthesis of Piperidine from Pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of pyridine (B92270) into piperidine, a ubiquitous scaffold in pharmaceuticals and fine chemicals, is a cornerstone of synthetic chemistry. This technical guide provides a comprehensive overview of the core methodologies for this synthesis, with a focus on catalytic hydrogenation. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering a detailed examination of various catalytic systems, experimental protocols, and mechanistic insights. Quantitative data from key studies are summarized in comparative tables, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The this compound ring is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1][2] This process involves the addition of three molecules of hydrogen across the aromatic pyridine ring to yield the saturated this compound.[2]

While conceptually straightforward, the hydrogenation of pyridines presents several challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the this compound product can act as a catalyst poison, impeding the reaction.[1] For substituted pyridines, achieving high chemoselectivity—the reduction of the pyridine ring without affecting other sensitive functional groups—is a critical consideration. This guide delves into the various catalytic approaches developed to address these challenges, providing a detailed analysis of their performance and applicability.

Catalytic Systems for Pyridine Hydrogenation

The hydrogenation of pyridine can be achieved through several catalytic approaches, broadly categorized as heterogeneous, homogeneous, and electrocatalytic methods. The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivity.

Heterogeneous Catalysis

Heterogeneous catalysis is the most prevalent approach, particularly in industrial settings, owing to the ease of catalyst separation and recycling.[2] Precious metal catalysts, especially those from the platinum group, are highly effective.

-

Ruthenium (Ru)-based Catalysts: Ruthenium, often supported on carbon (Ru/C), is a highly active catalyst for pyridine hydrogenation and can operate under relatively mild conditions. It is known for its good functional group tolerance.[3]

-

Rhodium (Rh)-based Catalysts: Rhodium catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), exhibit high activity, often allowing for hydrogenation at lower pressures compared to other systems.[2][4][5] Rh₂O₃ is a stable, commercially available catalyst that has demonstrated high efficacy for the reduction of a wide variety of unprotected pyridines under mild conditions.[4][5]

-

Platinum (Pt)-based Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a versatile and mild catalyst effective for a range of substituted pyridines. It is typically employed in acidic solvents like glacial acetic acid, which enhances its activity.[1]

-

Palladium (Pd)-based Catalysts: Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst. Its efficiency is often enhanced by the presence of an acidic additive, which protonates the pyridine ring and facilitates reduction.[2][6]

-

Nickel (Ni)-based Catalysts: Raney Nickel is a cost-effective catalyst used in industrial-scale hydrogenations. However, it typically requires harsher conditions (higher temperatures and pressures) compared to precious metal catalysts.[7][8]

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

| Catalyst | Substrate | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference(s) |

| Ru/C | Pyridine | 100 | 10 | Water | >99 | [9] |

| Rh₂O₃ | Pyridine | 40 | 5 | 2,2,2-Trifluoroethanol | >99 | [4][7] |

| PtO₂ | Substituted Pyridines | Room Temperature | 50-70 | Glacial Acetic Acid | High | [1] |

| Pd/C | 4-Pyridinecarboxamide | Room Temperature | Atmospheric | Methanol / 1,2-dichloroethane | 99 (as HCl salt) | [10] |

| Raney Ni | 2,6-Dimethylpyridine | Room Temperature | ~4 | Aqueous HCl | High | [8] |

Homogeneous Catalysis

Homogeneous catalysts offer high selectivity and activity under mild conditions, though their separation from the product can be challenging.

-

Rhodium and Iridium Complexes: Organometallic complexes of rhodium and iridium have been explored for pyridine hydrogenation. Iridium-based catalysts, in particular, have shown excellent chemoselectivity for reducing pyridines while preserving sensitive functional groups.[2]

Electrocatalytic Hydrogenation

This emerging technique utilizes an electric current to drive the hydrogenation at ambient temperature and pressure, presenting a potentially safer and more sustainable alternative to high-pressure gas systems.[11] A carbon-supported rhodium catalyst has been used to achieve quantitative conversion of pyridine to this compound with high current efficiency.[11][12]

Metal-Free Catalysis

A notable metal-free approach involves the use of borane (B79455) catalysts that form a "frustrated Lewis pair" (FLP) with pyridine.[13][14][15][16] This FLP is capable of activating molecular hydrogen and facilitating a stepwise hydrogenation to this compound.[13]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the literature.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is adapted from methodologies for the hydrogenation of substituted pyridines using Adams' catalyst.[1][2]

Materials:

-

Substituted Pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

-

Glacial Acetic Acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

-

Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Reaction Execution:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

-

Begin vigorous stirring and maintain the reaction at room temperature.

-

-

Work-up:

-

Once the reaction is complete (monitored by TLC or GC-MS), stop the stirring and carefully vent the excess hydrogen gas.

-

Purge the reactor with inert gas.

-

Open the reactor and dilute the reaction mixture with ethyl acetate.

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

-

Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.

-

-

Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

This protocol is based on the mild hydrogenation of functionalized pyridines.[4][7]

Materials:

-

Pyridine substrate (0.8 mmol)

-

Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

-

2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

-

Hydrogen gas (high purity)

-

Autoclave reactor

Procedure:

-

Reactor Setup: In a vial suitable for a high-pressure reactor, combine the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg, 0.5 mol%).

-

Solvent Addition: Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.

-

Reaction Execution:

-

Place the vial inside an autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 5 bar with hydrogen gas.

-

Heat the reaction mixture to 40 °C and stir for 16 hours.[2]

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.

-

For isolation, the catalyst can be removed by filtration through a pad of Celite®, and the solvent can be removed under reduced pressure.

-

Protocol 3: Electrocatalytic Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol describes the electrochemical reduction of pyridine in an anion-exchange membrane (AEM) electrolyzer.[11][17]

Materials:

-

Pyridine

-

Rhodium on carbon (Rh/C) catalyst

-

Anion-exchange membrane (AEM)

-

Dimensionally stable anode (DSA)

-

Aqueous electrolyte

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyzer Assembly: Construct a zero-gap AEM electrolyzer by sandwiching the AEM between the Rh/C cathode and the DSA anode.

-

Pre-electrolysis: Perform electrolysis using deionized water as the catholyte prior to the introduction of pyridine. This step improves current efficiency and reproducibility.

-

Reaction Execution:

-

Inject a 100 mM aqueous solution of pyridine into the cathodic chamber.

-

Perform constant-current electrolysis at a current density of, for example, 25 mA cm⁻².

-

-

Work-up and Analysis:

-

The product-containing solution from the cathode outlet is collected.

-

The concentration of this compound and any remaining pyridine can be determined by gas chromatography or NMR spectroscopy.

-

Reaction Mechanisms and Pathways

The hydrogenation of pyridine to this compound is a stepwise process involving the sequential addition of hydrogen atoms to the aromatic ring. This process typically proceeds through dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates.

Heterogeneous Catalytic Hydrogenation Pathway

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the adsorption of both pyridine and hydrogen onto the catalyst surface. The reaction then proceeds through a series of hydrogenation steps.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 9. CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation - Google Patents [patents.google.com]

- 10. DFT study of the mechanism of hydrogen evolution catalysed by molecular Ni, Co and Fe catalysts containing a diamine–tripyridine ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. chm.bris.ac.uk [chm.bris.ac.uk]

- 15. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 16. Designing effective ‘frustrated Lewis pair’ hydrogenation catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Piperidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of natural products and pharmaceuticals.[1][2] this compound alkaloids, isolated from diverse natural sources such as plants, microorganisms, and marine organisms, exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development.[2][3] This technical guide provides an in-depth exploration of the natural origins of these compounds, quantitative data on their prevalence, detailed experimental methodologies for their study, and insights into their associated signaling pathways.

Natural Sources of this compound Alkaloids

This compound alkaloids are widely distributed in nature. While they are most famously associated with the plant kingdom, marine organisms and even insects have been identified as sources.

Plant Kingdom: A multitude of plant families are known to produce this compound alkaloids.[4]

-

Piperaceae (Pepper Family): This family is a rich source, with black pepper (Piper nigrum) and long pepper (Piper longum) being the most well-known for producing piperine .[5] Piperine is responsible for the pungency of black pepper and has numerous reported pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6]

-

Pinaceae (Pine Family): Various species of Pine (Pinus) and Spruce (Picea) produce a series of 2,6-disubstituted this compound alkaloids.[7][8][9] Pines tend to contain cis-disubstituted piperidines, while spruces contain both cis- and trans-isomers.[9] Examples include (-)-pinidine and pinidinol.[8] The total alkaloid content in these trees can range from 0.03% to 0.08% of the fresh weight.[8]

-

Campanulaceae (Bellflower Family): The genus Lobelia, particularly Indian tobacco (Lobelia inflata), is a significant source of lobeline .[10][11] Lobeline, which can be present in concentrations up to 0.5% in the plant, interacts with nicotinic acetylcholine (B1216132) receptors and has been investigated for its potential in treating drug addiction.[12][13]

-

Fabaceae (Legume Family): Species within the Cassia (now Senna) and Prosopis genera are known producers of this compound alkaloids. Cassia spectabilis is a source of (-)-cassine and (-)-spectaline.[14][15] The genus Prosopis, or mesquite, contains complex alkaloids like juliprosopine, which has demonstrated neurotoxic, antimicrobial, and antimalarial properties.[16][17][18]

-

Punicaceae (Pomegranate Family): The bark of the pomegranate tree (Punica granatum) contains several this compound alkaloids, including pelletierine, pseudopelletierine, and N-methylpelletierine.[19][20] This mixture of alkaloids has traditionally been used for its activity against intestinal tapeworms.[19]

-

Other Plant Sources: Other notable plant sources include poison hemlock (Conium maculatum), which produces the highly toxic coniine, and white mulberry (Morus alba), a source of the potent α-glycosidase inhibitor 1-deoxynojirimycin.[4]

Marine Organisms: The marine environment is another prolific source of structurally unique this compound alkaloids.

-

Marine Sponges: Sponges of the order Haplosclerida are known to produce complex tetracyclic bis-piperidine alkaloids which exhibit significant antiproliferative activities.[3] A new piperidone alkaloid, dysidone A, was recently isolated from a sponge of the genus Dysidea.[21]

-

Tunicates: These marine invertebrates have also yielded bioactive this compound compounds.[22]

Other Sources:

-

Geopropolis: this compound alkaloids have been detected in the geopropolis of the stingless bee Scaptotrigona bipunctata.[5]

Quantitative Analysis of this compound Alkaloids in Natural Sources

The concentration of this compound alkaloids can vary significantly depending on the species, plant part, and environmental conditions. The following table summarizes reported quantitative data for select alkaloids.

| Alkaloid | Natural Source | Plant Part | Concentration/Yield | Citation(s) |

| Total this compound Alkaloids | Pinus and Picea species | Needles, Wood, Roots | 0.03% - 0.08% (fresh weight) | [8] |

| Lobeline | Lobelia inflata | Leaves, Seeds | Up to 0.5% | [12] |

| Piperine | Piper nigrum / P. longum | Seeds/Fruit | 2% - 7.4% | [23] |

| Alkaloid Extract | Lobelia inflata | Whole Plant | 41.67 ± 8.22 mg/g | [13] |

| Alkaloid Extract | Lobelia Tincture | - | 9.83 ± 1.11 mg/g | [13] |

Pharmacological Properties and Signaling Pathways

This compound alkaloids exhibit a wide range of pharmacological effects, making them valuable lead compounds in drug discovery.[2][24] Their activities include anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][5]

Anticancer Mechanisms of Piperine: Piperine, a major alkaloid from Piper nigrum, has been shown to exert anticancer effects by modulating several crucial signaling pathways essential for cancer cell proliferation, survival, and migration.[6] One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and inflammation. Piperine has been shown to inhibit this pathway, leading to the suppression of cancer cell growth and induction of apoptosis.